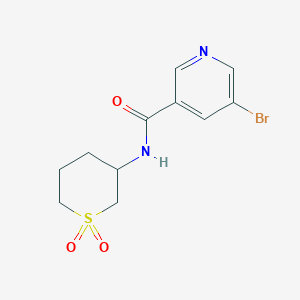
2-(1-Butanoylpiperidin-4-yl)oxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Butanoylpiperidin-4-yl)oxyacetic acid, also known as BPOA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPOA is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has been found to have interesting properties that make it a promising candidate for further study.
作用机制
2-(1-Butanoylpiperidin-4-yl)oxyacetic acid acts as a positive allosteric modulator of GABA receptors, which are the main inhibitory receptors in the brain. This means that 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid enhances the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and other neurological disorders.
Biochemical and Physiological Effects
2-(1-Butanoylpiperidin-4-yl)oxyacetic acid has been found to have a range of biochemical and physiological effects. In animal studies, 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid has been shown to increase the activity of GABA receptors in the brain, leading to a decrease in anxiety-like behavior. 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
实验室实验的优点和局限性
One of the main advantages of 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid is its specificity for GABA receptors. Unlike benzodiazepines, which can bind to a range of receptors, 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid has a more selective action. This makes it a useful tool for studying the role of GABA receptors in various physiological processes. However, one limitation of 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid is its relatively low potency compared to other GABA receptor modulators. This means that higher concentrations of 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid may be required to achieve the desired effects.
未来方向
There are several potential future directions for research on 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid. One area of interest is the development of more potent derivatives of 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid that could be used in clinical settings. Another area of interest is the study of the long-term effects of 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid on GABA receptor function and the potential for tolerance or dependence. Finally, 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid could be used as a tool for studying the role of GABA receptors in various neurological disorders, including anxiety, epilepsy, and schizophrenia.
Conclusion
In conclusion, 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid is a promising compound that has potential applications in various areas of scientific research. Its specificity for GABA receptors makes it a useful tool for studying the role of these receptors in physiological processes and neurological disorders. Further research is needed to fully understand the potential of 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid and its derivatives in clinical settings.
合成方法
2-(1-Butanoylpiperidin-4-yl)oxyacetic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amine group of piperidine followed by the introduction of a butanoyl group. The final step involves the deprotection of the amine group to yield 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid.
科学研究应用
2-(1-Butanoylpiperidin-4-yl)oxyacetic acid has been found to have potential applications in various areas of scientific research. One of the main areas of interest is in the field of neuroscience, where 2-(1-Butanoylpiperidin-4-yl)oxyacetic acid has been found to have a modulatory effect on GABA receptors. This makes it a promising candidate for the treatment of neurological disorders such as epilepsy and anxiety.
属性
IUPAC Name |
2-(1-butanoylpiperidin-4-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-2-3-10(13)12-6-4-9(5-7-12)16-8-11(14)15/h9H,2-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDHJSWSDCXNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Butanoylpiperidin-4-yl)oxyacetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577596.png)
![2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7577599.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577605.png)
![N-[(5-methylthiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577615.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577622.png)

![7-(5-bromothiophen-2-yl)sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7577632.png)
![N-[(2-bromo-5-fluorophenyl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577637.png)
![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)


